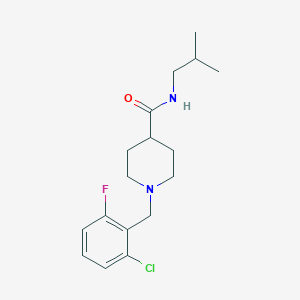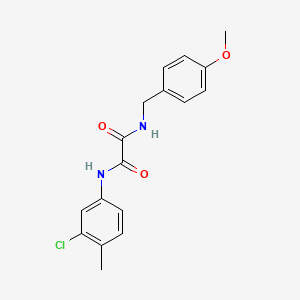![molecular formula C18H25N2O3P B5030195 diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, also known as DIPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPAM is a phosphonate ester that contains an aniline and pyridine moiety, making it a versatile compound for use in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential antiviral agent. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to inhibit the growth of tumor cells by targeting specific proteins involved in cell division and proliferation.
Biochemical and Physiological Effects:
diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. In addition, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate in lab experiments is its versatility and ease of synthesis. diisopropyl [anilino(3-pyridinyl)methyl]phosphonate can be synthesized in a laboratory setting with relative ease, making it a readily available reagent for use in various experiments. However, one limitation of using diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving diisopropyl [anilino(3-pyridinyl)methyl]phosphonate, including the development of new synthetic methods for the compound, the investigation of its potential as an antitumor and antiviral agent, and the exploration of its use in material science. In addition, further research is needed to fully understand the mechanism of action of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate and its potential applications in various fields.
Synthesis Methods
The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate involves the reaction of 3-pyridinemethanamine with diisopropyl phosphite and aniline in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis of diisopropyl [anilino(3-pyridinyl)methyl]phosphonate is a relatively straightforward process and can be carried out in a laboratory setting with ease.
Scientific Research Applications
Diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has shown great potential in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been investigated for its potential as an antitumor and antiviral agent. In material science, diisopropyl [anilino(3-pyridinyl)methyl]phosphonate has been used to prepare various polymers and nanomaterials.
properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2O3P/c1-14(2)22-24(21,23-15(3)4)18(16-9-8-12-19-13-16)20-17-10-6-5-7-11-17/h5-15,18,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFHISWXIVMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)


![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)